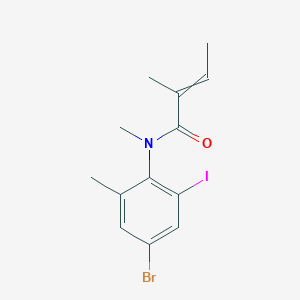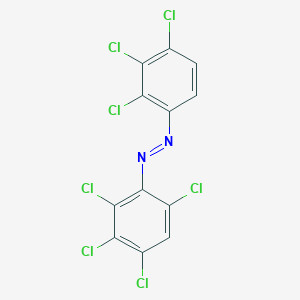
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two aromatic rings substituted with multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene typically involves the reaction of appropriate chlorinated aniline derivatives with nitrosating agents. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated quinones, while reduction could produce chlorinated anilines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological macromolecules, such as proteins and DNA. The pathways involved may include oxidative stress and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene
- (E)-1-(2,3,5,6-Tetrachlorophenyl)-2-(2,3,5,6-tetrachlorophenyl)diazene
Uniqueness
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is unique due to its specific pattern of chlorine substitution, which can influence its reactivity and interactions with other molecules. This unique substitution pattern may result in distinct chemical and biological properties compared to other diazenes.
属性
CAS 编号 |
923027-09-2 |
|---|---|
分子式 |
C12H3Cl7N2 |
分子量 |
423.3 g/mol |
IUPAC 名称 |
(2,3,4,6-tetrachlorophenyl)-(2,3,4-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H3Cl7N2/c13-4-1-2-7(10(18)8(4)16)20-21-12-6(15)3-5(14)9(17)11(12)19/h1-3H |
InChI 键 |
HWYWCFBHPORIEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


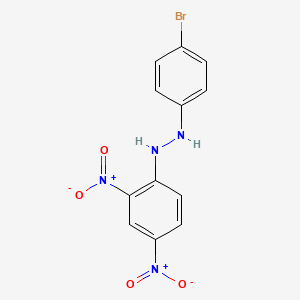
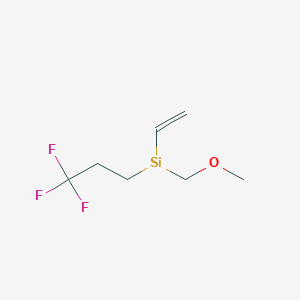

![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
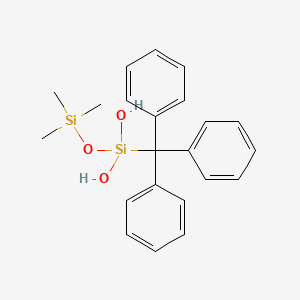
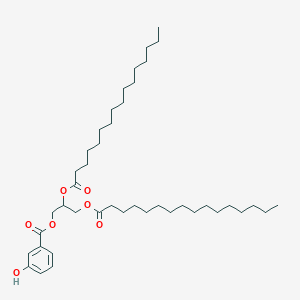
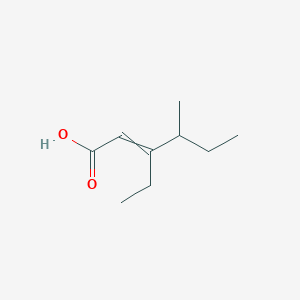
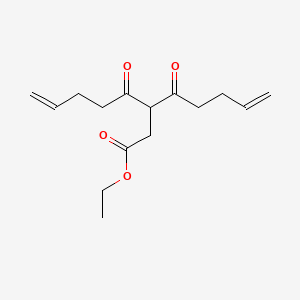
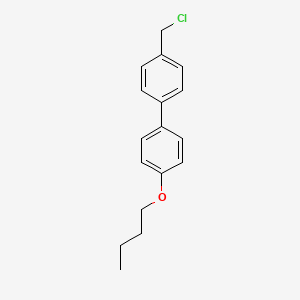
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
